molecular formula C11H10BrNO B1507248 4-Bromo-7-methoxynaphthalen-1-amine

4-Bromo-7-methoxynaphthalen-1-amine

Cat. No.: B1507248
M. Wt: 252.11 g/mol
InChI Key: PNYAQGFDKQUAQB-UHFFFAOYSA-N
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Description

4-Bromo-7-methoxy-1-Naphthalenamine is an organic compound with the molecular formula C11H10BrNO This compound is characterized by a bromine atom at the 4th position and a methoxy group at the 7th position on the naphthalene ring, along with an amine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-methoxy-1-Naphthalenamine typically involves multi-step organic reactions. One common method is the bromination of 7-methoxy-1-naphthalenamine. The process involves:

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-methoxy-1-Naphthalenamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other atoms in the molecule.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalenamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-7-methoxy-1-Naphthalenamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-1-Naphthalenamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-1-naphthalenamine: Similar structure but lacks the methoxy group.

    7-Methoxy-1-naphthalenamine: Similar structure but lacks the bromine atom.

    4-Bromoanisole: Contains a bromine and methoxy group but on a benzene ring instead of a naphthalene ring.

Uniqueness: 4-Bromo-7-methoxy-1-Naphthalenamine is unique due to the specific positioning of the bromine and methoxy groups on the naphthalene ring, which imparts distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

4-bromo-7-methoxynaphthalen-1-amine

InChI

InChI=1S/C11H10BrNO/c1-14-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,13H2,1H3

InChI Key

PNYAQGFDKQUAQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CC(=C2C=C1)Br)N

Origin of Product

United States

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